4,8-Dichloro-5-methoxy-2-methylquinoline

Medicinal Chemistry Drug Discovery Physicochemical Properties

Generic quinoline analogs fail to replicate the unique 4,8-dichloro-5-methoxy-2-methyl substitution pattern, undermining SAR studies and CNS drug discovery. This building block provides: • Optimized CNS drug-like profile (LogP ~3.8, TPSA 22.1 Ų, zero H-bond donors) • Differential 4- & 8-chloro reactivity for sequential functionalization • Quantified muscarinic receptor affinity (Ki 15-25 µM) as SAR benchmark

Molecular Formula C11H9Cl2NO
Molecular Weight 242.099
CAS No. 1206-61-7
Cat. No. B597777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dichloro-5-methoxy-2-methylquinoline
CAS1206-61-7
Synonyms4,8-Dichloro-5-methoxy-2-methylquinoline
Molecular FormulaC11H9Cl2NO
Molecular Weight242.099
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)Cl
InChIInChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3
InChIKeyADYQOPXQIXGZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dichloro-5-methoxy-2-methylquinoline: Overview


4,8-Dichloro-5-methoxy-2-methylquinoline (CAS 1206-61-7) is a synthetic heterocyclic compound with a molecular formula of C11H9Cl2NO and a molecular weight of 242.10 g/mol [1]. It belongs to the quinoline family, a class of nitrogen-containing heterocycles widely explored for their diverse biological activities [2]. This specific derivative is characterized by a unique substitution pattern: two chlorine atoms at the 4- and 8- positions, a methoxy group (-OCH3) at the 5-position, and a methyl group (-CH3) at the 2-position of the quinoline core . These substituents are known to critically influence the molecule's lipophilicity (calculated LogP ~3.8), electronic properties, and reactivity , making it a valuable, albeit specialized, scaffold for drug discovery and chemical biology applications.

Why This Quinoline Cannot Be Substituted


In chemical biology and drug discovery, the precise position of substituents on a core scaffold like quinoline is the primary determinant of target affinity, selectivity, and off-target activity [1]. Substituting 4,8-Dichloro-5-methoxy-2-methylquinoline with a more generic or readily available quinoline analog (e.g., chloroquine, 7-chloro-4-methoxyquinoline, or unsubstituted quinoline) will almost certainly result in a complete loss of the specific biological or chemical properties intended for a given project. The unique 4,8-dichloro-5-methoxy-2-methyl substitution pattern on this compound confers a specific set of physicochemical properties, such as a calculated LogP of 3.8 and a topological polar surface area of 22.1 Ų [2], and a distinct electronic profile that dictates its interactions in biological systems and its reactivity as a synthetic intermediate. Consequently, generic substitution is not a scientifically viable approach and undermines the reproducibility of research findings.

Differentiation from Quinoline Analogs


Enhanced Lipophilicity vs 2-Methyl-5-methoxyquinoline

The inclusion of two chlorine atoms at the 4- and 8-positions in 4,8-Dichloro-5-methoxy-2-methylquinoline significantly differentiates it from non-chlorinated analogs like 2-methyl-5-methoxyquinoline (CAS 79205-04-2). This substitution pattern increases lipophilicity, as evidenced by a higher predicted LogP (3.8-3.85) [1], and alters electron density on the aromatic ring, making it more electron-deficient . These changes are crucial for modulating membrane permeability and target binding kinetics.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Orthogonal Reactivity vs 4,7-Dichloroquinoline

The 4,8-dichloro substitution pattern on this compound provides a distinct chemical handle for sequential functionalization compared to the more common 4,7-dichloroquinoline scaffold found in many antimalarials [1]. The 8-chloro substituent is known to be less reactive in nucleophilic aromatic substitution (SNAr) than the 4-chloro group, offering a strategic point for orthogonal derivatization [2]. This contrasts with 4,7-dichloro analogs where the 7-position can be more reactive, limiting synthetic flexibility.

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship (SAR)

Muscarinic Receptor Affinity vs 7-Chloro-4-methoxyquinoline

In a direct functional assay, 4,8-Dichloro-5-methoxy-2-methylquinoline displayed a specific affinity profile at central muscarinic acetylcholine receptors, with a Ki range of 15-25 µM in rat cerebral cortex [1]. While this is a relatively weak interaction, the fact that it is measurable provides a quantitative baseline for SAR studies. The key comparator, 7-Chloro-4-methoxyquinoline, is primarily associated with antimalarial activity and is not known to have this specific receptor interaction. This divergence in biological profile highlights the critical role of substitution pattern in determining target engagement.

CNS Drug Discovery Pharmacology Receptor Binding

CNS Penetrance Profile vs 5-Methoxy-2-methylquinoline

The combination of a high LogP (~3.8) [1] and a low Topological Polar Surface Area (TPSA) of 22.1 Ų [2] is a well-validated physicochemical signature associated with high blood-brain barrier (BBB) permeability [3]. 5-Methoxy-2-methylquinoline, lacking the chlorine atoms, would have a lower LogP and a higher TPSA, placing it further away from the optimal CNS drug space. This specific compound, with zero hydrogen bond donors, is computationally positioned for potential CNS applications.

CNS Drug Discovery Pharmacokinetics Computational Chemistry

Research and Industrial Applications


CNS-Penetrant Scaffold for Neuroscience

Given its optimal physicochemical profile for CNS drug-likeness (high LogP ~3.8, low TPSA 22.1 Ų, zero H-bond donors) [1][2], this compound serves as an excellent starting point for designing brain-penetrant inhibitors or modulators. It can be utilized in medicinal chemistry campaigns targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or psychiatric conditions.

Orthogonal Derivatization Intermediate

The differential reactivity of the 4- and 8-chloro substituents [1] makes this compound a powerful building block in organic synthesis. It allows for the sequential introduction of diverse functional groups at two distinct positions on the quinoline core, enabling the rapid exploration of chemical space and the construction of complex molecular libraries for structure-activity relationship (SAR) studies [2].

Muscarinic Receptor Reference Compound

Its established, albeit low, affinity for central muscarinic acetylcholine receptors (Ki = 15-25 µM) [1] provides a quantitative benchmark for SAR studies. Researchers developing novel ligands for this receptor family can use 4,8-Dichloro-5-methoxy-2-methylquinoline as a comparator molecule to assess the impact of structural modifications on binding affinity and to better understand the pharmacophore requirements for this target.

Polypharmacology Probe

The unique combination of a classic quinoline scaffold with a CNS-accessible physicochemical profile allows this compound to be used as a chemical probe to explore potential polypharmacology. It can be screened against panels of kinases, GPCRs, or epigenetic targets to identify novel off-target interactions that may be relevant for drug repurposing or understanding the side effect profiles of related quinoline-based therapeutics [1].

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